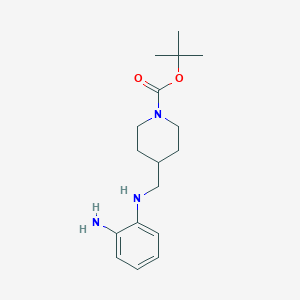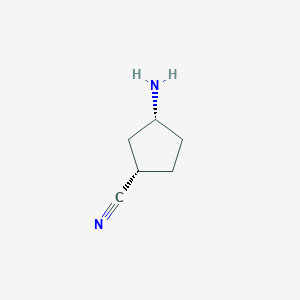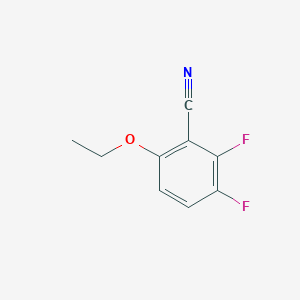![molecular formula C17H20N2O4 B2893210 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate CAS No. 878085-77-9](/img/structure/B2893210.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate” is a chemical compound. It is a derivative of cyclohexane, which is a cyclic hydrocarbon . The compound also contains a carbamate group, which is derived from carbamic acid . The product is offered by Benchchem for CAS No. 878085-77-9.
Synthesis Analysis
The synthesis of this compound could involve the reaction of a cyclohexane derivative with a carbamate group. Carbamates can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Methyl carbamate, an economical carbamoyl donor, can be used in tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular structure of this compound would include a cyclohexane ring, a cyanide group attached to one carbon of the ring, and a carbamate group attached to another carbon of the ring. The carbamate group would be further substituted with a methyl 2-hydroxy-4-methylbenzoate group .Chemical Reactions Analysis
Esters, such as the methyl 2-hydroxy-4-methylbenzoate group in this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, be converted to amides via an aminolysis reaction, and be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a derivative of cyclohexane, it would likely be a nonpolar compound and insoluble in water. The presence of the carbamate group could confer some degree of polarity to the molecule .Safety and Hazards
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-hydroxy-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-5-6-13(14(20)9-12)16(22)23-10-15(21)19-17(11-18)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEZQSVVFSCFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)
![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)


